3,4,4-Trimethylcyclopentane-1,2-dione
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Overview
Description
3,4,4-Trimethylcyclopentane-1,2-dione is an organic compound with the molecular formula C8H12O2. It is a colorless to pale yellow crystalline solid with a distinctive aroma. This compound is known for its high stability and solvent power, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,4-Trimethylcyclopentane-1,2-dione can be synthesized through several methods. One common approach involves the condensation of diacetylacetone with pyrrole under acidic conditions. The reaction typically involves heating and dehydration to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trimethylcyclopentane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3,4,4-Trimethylcyclopentane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethylcyclopentane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
- 3,4-Dimethylcyclopentane-1,2-dione
- 3,4,4-Trimethylcyclopentane-1,3-dione
- 3,4,4-Trimethylcyclopentane-1,2-diol
Comparison: 3,4,4-Trimethylcyclopentane-1,2-dione is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a unique aromatic profile, making it particularly valuable in applications requiring these characteristics .
Properties
CAS No. |
33079-56-0 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,4,4-trimethylcyclopentane-1,2-dione |
InChI |
InChI=1S/C8H12O2/c1-5-7(10)6(9)4-8(5,2)3/h5H,4H2,1-3H3 |
InChI Key |
YHJBEOWTWJHMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=O)CC1(C)C |
Origin of Product |
United States |
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